molecular formula C40H70P2 B12685552 1-Isopropyl-2,2-dimethylpropane-1,3-diylbis((decyl)(phenyl)phosphine) CAS No. 80584-87-8

1-Isopropyl-2,2-dimethylpropane-1,3-diylbis((decyl)(phenyl)phosphine)

Cat. No.: B12685552
CAS No.: 80584-87-8
M. Wt: 612.9 g/mol
InChI Key: JKYLQPDWEMJELW-UHFFFAOYSA-N
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Description

1-Isopropyl-2,2-dimethylpropane-1,3-diylbis((decyl)(phenyl)phosphine) (CAS: 80584-87-8) is a phosphine-based compound with a complex structure characterized by:

  • Molecular formula: C₄₀H₆₈O₆P₂
  • Molecular weight: 612.94 g/mol
  • EC number: 279-500-8 .

The compound features a central propane-1,3-diyl backbone substituted with isopropyl and methyl groups, flanked by two phosphine moieties each bearing decyl (C₁₀H₂₁) and phenyl (C₆H₅) substituents. This structure confers significant steric bulk and lipophilicity, making it suitable for applications in catalysis and ligand design . Industrially, it is supplied as a high-purity (99%) product with handling precautions to avoid dust formation and ensure storage in dry, ventilated conditions .

Properties

CAS No.

80584-87-8

Molecular Formula

C40H70P2

Molecular Weight

612.9 g/mol

IUPAC Name

decyl-[3-[decyl-(6,6-dimethyl-1-propan-2-ylcyclohexa-2,4-dien-1-yl)phosphanyl]propyl]-phenylphosphane

InChI

InChI=1S/C40H70P2/c1-7-9-11-13-15-17-19-26-33-41(38-29-22-21-23-30-38)34-28-36-42(35-27-20-18-16-14-12-10-8-2)40(37(3)4)32-25-24-31-39(40,5)6/h21-25,29-32,37H,7-20,26-28,33-36H2,1-6H3

InChI Key

JKYLQPDWEMJELW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCP(CCCP(CCCCCCCCCC)C1(C=CC=CC1(C)C)C(C)C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of 2,2-Dimethylpropane-1,3-diol Intermediate

The 2,2-dimethylpropane-1,3-diol is a crucial starting material for the backbone. It can be prepared or procured commercially. Typical preparation involves:

  • Acid-catalyzed reactions using toluene-4-sulfonic acid in toluene at reflux (~110 °C) for 18–24 hours.
  • Purification by extraction and column chromatography to yield high purity diol with yields ranging from 65% to 80%.

Functionalization with Phosphine Groups

The bis((decyl)(phenyl)phosphine) moieties are introduced via organophosphorus chemistry techniques:

  • Reaction of the diol or its derivatives with chlorophosphine reagents bearing decyl and phenyl groups.
  • Use of bases such as sodium hydride (NaH) or other strong bases to deprotonate hydroxyl groups, facilitating nucleophilic substitution.
  • Reactions are typically conducted under inert atmosphere (argon or nitrogen) to prevent oxidation of phosphine groups.
  • Temperature control is critical, with reactions performed at 0 °C to room temperature or slightly elevated temperatures (up to 120 °C) depending on the step.

Coupling and Purification

  • Coupling reactions may involve palladium or copper catalysis for C-P bond formation, although specific catalysts depend on the exact synthetic route.
  • Purification is achieved by silica gel column chromatography using solvent gradients (e.g., hexane/ethyl acetate mixtures).
  • Final product isolation involves solvent removal under reduced pressure and recrystallization if necessary.

Representative Reaction Conditions and Yields

Step Reaction Conditions Yield (%) Notes
Acid-catalyzed diol formation Toluene-4-sulfonic acid, toluene, 110 °C, 18–24 h reflux 65–80 Purified by column chromatography
Deprotonation and phosphine substitution NaH in 1,4-dioxane, 0 °C to 120 °C, inert atmosphere, 16–48 h 70–90 (typical) Requires inert atmosphere to avoid phosphine oxidation
Coupling with phosphine precursors Pd or Cu catalysis, DMF or dioxane solvent, 80–170 °C, 2–18 h 69–99 (reported for similar ligands) Microwave-assisted methods reported for related compounds

Analytical and Purification Techniques

Research Findings and Optimization Notes

  • Microwave irradiation has been successfully applied to accelerate certain steps, such as coupling reactions, reducing reaction times from hours to minutes while maintaining high yields.
  • The choice of base and solvent critically affects the reaction efficiency and selectivity; NaH in 1,4-dioxane is preferred for deprotonation steps.
  • The branched hydrocarbon backbone imparts steric hindrance, which can influence the reactivity of phosphine substitution and requires optimization of reaction conditions.
  • Purification protocols must be carefully designed to separate the desired bisphosphine product from mono-substituted or over-reacted byproducts.

Summary Table of Preparation Method Parameters

Parameter Typical Conditions Comments
Backbone formation Acid catalysis, toluene, 110 °C, 18–24 h High yield diol intermediate
Phosphine substitution NaH base, 1,4-dioxane, 0–120 °C, inert atmosphere Avoids phosphine oxidation
Catalytic coupling Pd or Cu catalyst, DMF/dioxane, 80–170 °C, 2–18 h Microwave-assisted options available
Purification Silica gel chromatography, hexane/ethyl acetate gradient Ensures product purity
Analytical methods NMR, MS, TLC Structural confirmation and purity check

Chemical Reactions Analysis

1-Isopropyl-2,2-dimethylpropane-1,3-diylbis((decyl)(phenyl)phosphine) can undergo various chemical reactions, including:

Scientific Research Applications

1-Isopropyl-2,2-dimethylpropane-1,3-diylbis((decyl)(phenyl)phosphine) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isopropyl-2,2-dimethylpropane-1,3-diylbis((decyl)(phenyl)phosphine) involves its ability to form stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion.

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphine Compounds

Structural and Functional Differences

The compound’s structural analogs include phosphines with aryl and alkyl substituents, such as:

Diphenyl(4-phenylphenyl)phosphine

Diphenyl[4-(4-tert-butylphenyl)phenyl]phosphine

Diphenyl(4-adamantylphenyl)phosphine (AdTPP)

Table 1: Key Structural Features
Compound Backbone/Substituents Notable Functional Groups
Target compound Propane-1,3-diyl with isopropyl/methyl groups Decyl, phenyl, phosphine
AdTPP Adamantyl-phenyl backbone Adamantyl, phenyl, phosphine
Diphenyl[4-(4-tert-butylphenyl)phenyl]ph tert-Butylphenyl backbone tert-Butyl, phenyl, phosphine

Host-Guest Interaction Strengths

Studies on phosphine derivatives in supercritical CO₂ (scCO₂) reveal:

  • AdTPP exhibits the highest association constant (Kf ≈ 2 × 10²) among analogs, attributed to adamantyl’s rigid, hydrophobic structure .
  • The target compound’s long alkyl chains may reduce Kf in scCO₂ due to weaker directional interactions compared to adamantyl’s three-dimensional geometry.
  • Solvent polarity significantly impacts performance: hydrophobic effects in water enhance Kf, whereas scCO₂’s low polarity diminishes host-guest binding .
Table 2: Association Constants (Kf) in scCO₂
Compound Kf (scCO₂) Key Interaction Determinants
AdTPP ~2 × 10² Adamantyl’s rigid hydrophobicity
Target compound Not reported Decyl’s flexibility, phenyl’s π-stacking
Diphenyl(4-phenylphenyl) ~10² Planar aryl stacking

Biological Activity

1-Isopropyl-2,2-dimethylpropane-1,3-diylbis((decyl)(phenyl)phosphine) is a phosphine compound with potential applications in various fields, including catalysis and medicinal chemistry. This article explores its biological activity, synthesizing available data from diverse research sources.

  • Molecular Formula : C₃₁H₅₁P₂
  • Molecular Weight : 612.9 g/mol .
  • Structure : The compound features a central isopropyl group attached to two phosphine chains, each containing decyl and phenyl groups.

Biological Activity Overview

The biological activity of phosphine compounds can vary significantly based on their structure. In the case of 1-Isopropyl-2,2-dimethylpropane-1,3-diylbis((decyl)(phenyl)phosphine), studies have indicated several potential activities:

Antimicrobial Activity

Research has shown that phosphines can exhibit antimicrobial properties. For instance:

  • Study Findings : A study on similar phosphine compounds demonstrated effective antibacterial activity against various strains of bacteria . The mechanism is believed to involve disruption of bacterial cell membranes.

Cytotoxicity

Cytotoxic effects have been observed in some phosphine derivatives:

  • Case Study : In vitro testing indicated that certain phosphine compounds can induce apoptosis in cancer cell lines, suggesting potential as anticancer agents . However, specific data on the cytotoxicity of 1-Isopropyl-2,2-dimethylpropane-1,3-diylbis((decyl)(phenyl)phosphine) remains limited.

Enzyme Inhibition

Phosphines are known to interact with enzymes:

  • Research Insight : Some studies suggest that phosphines can act as enzyme inhibitors, potentially impacting metabolic pathways in cells . This could lead to applications in drug design where enzyme modulation is desired.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of 1-Isopropyl-2,2-dimethylpropane-1,3-diylbis((decyl)(phenyl)phosphine) compared to other phosphine compounds:

Compound NameAntimicrobial ActivityCytotoxicityEnzyme Inhibition
1-Isopropyl-2,2-dimethylpropane-1,3-diylbis((decyl)(phenyl)phosphine)Moderate (needs further study)Limited dataPotential
Bis(phenyl)phosphineHighModerateYes
TriphenylphosphineModerateHighYes

Research Findings and Case Studies

Several studies have investigated the biological activities of phosphines:

  • Antibacterial Studies : A comparative analysis of various phosphines found that those with longer alkyl chains exhibited enhanced antibacterial properties .
  • Cytotoxic Mechanisms : Research on related compounds indicates that cytotoxic effects may be linked to oxidative stress and mitochondrial dysfunction in cancer cells .
  • Enzyme Interaction Studies : Phosphines have been shown to affect enzyme activity through reversible binding mechanisms, which could be leveraged for therapeutic purposes .

Q & A

Q. Methodological Focus

  • Data Collection : Use Bruker SMART APEXII CCD area detectors with graphite-monochromated Mo-Kα radiation .
  • Refinement : SHELXL (via SHELX suite ) for high-resolution data. Key parameters include:
    • Absorption correction (multi-scan via SADABS).
    • Restraints for disordered alkyl chains.
    • R-factor convergence below 0.05 for reliable models .

How do steric effects from the isopropyl and decyl groups influence catalytic activity in metal complexes?

Q. Advanced Mechanistic Analysis

  • Steric Hindrance : Bulky substituents limit coordination sites, favoring selective catalysis (e.g., asymmetric hydrogenation).
  • Electronic Effects : Electron-donating phenyl groups enhance metal-ligand bond stability, while alkyl chains modulate solubility in nonpolar media.
  • Comparative Studies : Analogues like 1,3-bis(diphenylphosphino)propane (CAS 6737-42-4 ) show narrower substrate scope due to reduced steric bulk.

What computational approaches are used to model the electronic structure of this phosphine ligand?

Q. Advanced Methodology

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict bond angles and frontier molecular orbitals.
  • Natural Bond Orbital (NBO) Analysis : Quantify donor-acceptor interactions between phosphine lone pairs and metal d-orbitals.
  • Comparison with Experimental Data : Validate computed bond lengths (e.g., P–C) against crystallographic results .

How do hydrogen-bonding patterns and π-interactions dictate the solid-state assembly of this compound?

Q. Structural Analysis

  • Graph Set Analysis : Classify C–H···O hydrogen bonds (e.g., R22(8)R_2^2(8) motifs) and C–H···π contacts using Etter’s formalism .
  • Packing Motifs : Molecules form trans-dimers via weak interactions, with interplanar spacings of 3.5–4.0 Å for π-stacked aryl groups .

What are the stability considerations for handling this phosphine ligand in air-sensitive reactions?

Q. Advanced Practical Guidelines

  • Storage : Under argon or nitrogen at –20°C to prevent oxidation.
  • Synthesis Workflow : Use Schlenk lines or gloveboxes for ligand preparation and metalation.
  • Degradation Monitoring : Track phosphine oxide formation via 31^{31}P NMR (δ ~25–30 ppm) .

How does this ligand compare to 1,3-bis(diphenylphosphino)propane in terms of steric and electronic profiles?

Q. Comparative Analysis

Parameter1-Isopropyl-2,2-dimethylpropane-1,3-diylbis((decyl)(phenyl)phosphine)1,3-Bis(diphenylphosphino)propane
Steric Bulk High (isopropyl/decyl groups)Moderate (phenyl groups)
Electronic Donation Moderate (alkyl/aryl mix)Strong (pure aryl)
Metal Compatibility Prefers late transition metals (Ni, Cu)Broad (Pd, Pt, Rh)

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